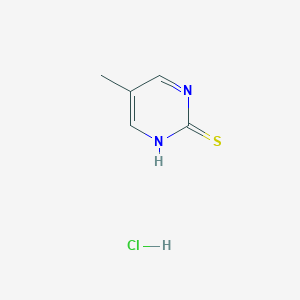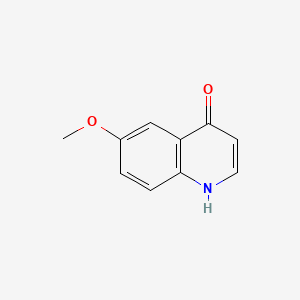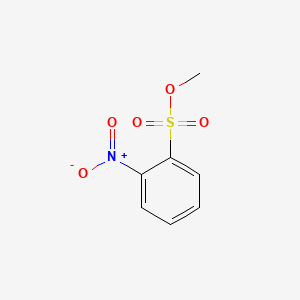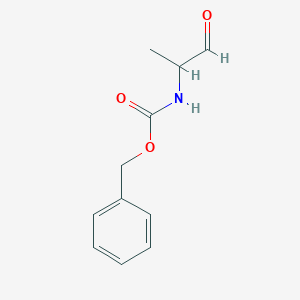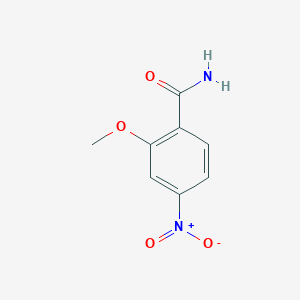![molecular formula C9H12ClNO2 B3022769 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride CAS No. 1134690-09-7](/img/structure/B3022769.png)
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
描述
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of the benzo[b][1,4]dioxin family, characterized by the presence of a methyl group at the 7th position and an amine group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the following steps :
Alkylation of Phenolic Hydroxyl Group: This step involves the alkylation of the phenolic hydroxyl group to form an intermediate compound.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide group.
Curtius Rearrangement: The azide group undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate intermediate is hydrolyzed and then salified to produce the final product, this compound.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to increase yield and purity while minimizing side reactions. The choice of solvents and reaction temperatures is crucial to achieving high efficiency and scalability .
化学反应分析
Types of Reactions
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and dyes
作用机制
The mechanism of action of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride: This compound has a methoxy group instead of a methyl group at the 8th position.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridin-6-amine moiety.
Uniqueness
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7th position and amine group at the 6th position make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
属性
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-8-9(5-7(6)10)12-3-2-11-8;/h4-5H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBRGSIHBUHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


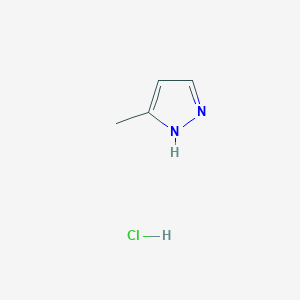
![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)
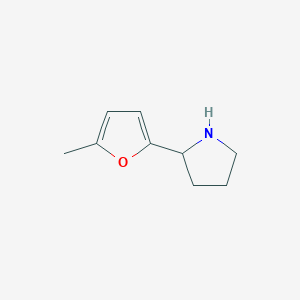


![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)
